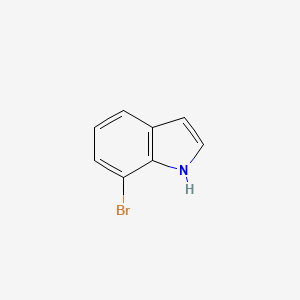

7-Bromoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSVSEFWZUWZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373698 | |

| Record name | 7-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51417-51-7 | |

| Record name | 7-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromoindole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and biological activities of 7-Bromoindole. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable experimental insights.

Chemical Properties and Structure

7-Bromoindole is a halogenated derivative of indole (B1671886), a prominent heterocyclic aromatic compound. The introduction of a bromine atom at the 7-position of the indole ring provides a valuable synthetic handle for the construction of more complex molecules, making it a significant building block in medicinal chemistry and materials science.

Physicochemical Data

A summary of the key physicochemical properties of 7-Bromoindole is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN | [1][2] |

| Molecular Weight | 196.04 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 85-86 °C at 0.2 mmHg | [3] |

| Density | 1.66 g/cm³ | [3] |

| IUPAC Name | 7-bromo-1H-indole | [4] |

| SMILES String | C1=CC2=C(C(=C1)Br)NC=C2 | [4] |

| InChI Key | RDSVSEFWZUWZHW-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 7-Bromoindole are crucial for its effective utilization in research and development.

Synthesis of 7-Bromoindole

A common and effective method for the synthesis of 7-Bromoindole is through the decarboxylation of 7-bromoindole-2-carboxylic acid.

Protocol: Decarboxylation of 7-bromoindole-2-carboxylic acid

This protocol is adapted from established methods for the decarboxylation of substituted indole-2-carboxylic acids.

Materials:

-

7-bromoindole-2-carboxylic acid

-

Copper chromite (catalyst)

-

Ether

-

1 N Hydrochloric acid

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for heating and extraction

Procedure:

-

A mixture of 7-bromoindole-2-carboxylic acid (0.01 mole) in 10 ml of synthetic quinoline is prepared in a suitable reaction flask.

-

The mixture is heated until the evolution of carbon dioxide begins.

-

The temperature is maintained until gas evolution ceases (typically 1.5-5 hours). Frequent additions of small amounts of copper chromite catalyst to the hot quinoline solution may be required for successful decarboxylation.[1]

-

After cooling, the reaction mixture is taken up in ether.

-

The ether solution is washed several times with 1 N hydrochloric acid, followed by one wash with water, two washes with sodium carbonate solution, and a final wash with water.

-

The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-Bromoindole.

-

Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods

Accurate characterization of 7-Bromoindole is essential for quality control and for interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR Analysis: The proton NMR spectrum of 7-Bromoindole is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the bromine atom at the 7-position. As a reference, the 1H NMR spectrum of the related compound 7-bromo-3-methyl-1H-indole in CDCl₃ shows signals at δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), and 7.08 – 6.97 (m, 2H).

-

13C NMR Analysis: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the bromine (C7) will be significantly shifted. For reference, the 13C NMR spectrum of 7-bromo-3-methyl-1H-indole in CDCl₃ displays signals at δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, and 104.75.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 7-Bromoindole. A suitable starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with a small amount of an acid modifier like formic acid for improved peak shape. For example, a method for the similar compound 5-bromo-7-azaindole (B68098) uses a mobile phase of acetonitrile, water, and phosphoric acid.[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of 7-Bromoindole. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).

Biological Activity and Signaling Pathways

7-Bromoindole has demonstrated significant biological activity, particularly as an anti-virulence agent against pathogenic bacteria. Its mechanism of action is believed to involve the modulation of bacterial communication systems, specifically quorum sensing.

Anti-Virulence Effects in Staphylococcus aureus

Staphylococcus aureus is a major human pathogen that utilizes a sophisticated quorum-sensing system, primarily the accessory gene regulator (agr) system, to control the expression of virulence factors. 7-Bromoindole has been shown to interfere with this process, leading to a reduction in the production of virulence factors such as staphyloxanthin, a carotenoid pigment that protects the bacterium from the host's immune response.

The proposed mechanism involves the downregulation of key regulatory genes within the agr system, such as agrA and RNAIII. This, in turn, leads to the decreased expression of downstream virulence genes, including those encoding for toxins and other factors that contribute to the pathogenicity of S. aureus.

Below is a conceptual diagram illustrating the proposed inhibitory effect of 7-Bromoindole on the S. aureus agr quorum-sensing pathway.

Caption: Proposed mechanism of 7-Bromoindole's anti-virulence activity in S. aureus.

This guide provides a foundational understanding of 7-Bromoindole for its application in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and exploration of its biological activities.

References

Synthesis of 7-Bromoindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 7-bromoindole is a critical process in organic chemistry, providing a versatile building block for the development of numerous pharmaceutical agents and biologically active molecules. The strategic placement of a bromine atom at the C7 position of the indole (B1671886) scaffold allows for a wide range of subsequent functionalizations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to 7-bromoindole, with a focus on the Bartoli indole synthesis and strategies involving directing groups for regioselective bromination. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in the efficient and selective synthesis of this important intermediate.

Introduction

Indole is a privileged heterocyclic motif present in a vast array of natural products and pharmaceuticals. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity. While the pyrrole (B145914) ring of indole is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position, regioselective functionalization of the benzene (B151609) ring, particularly at the C7 position, presents a significant synthetic challenge.

7-Bromoindole has emerged as a key intermediate due to the versatility of the C-Br bond in modern organic synthesis. It serves as a linchpin for the introduction of aryl, heteroaryl, alkynyl, and other moieties through well-established cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This guide details the most effective methods for the preparation of 7-bromoindole, providing researchers with the necessary information to select and implement the optimal synthetic strategy for their specific needs.

Synthetic Strategies

The synthesis of 7-bromoindole from indole is not a straightforward single-step bromination due to the high reactivity of the C3 position. Therefore, indirect methods are typically employed. The two primary strategies discussed in this guide are:

-

The Bartoli Indole Synthesis: A powerful method for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.

-

Directed C7-Bromination of N-Protected Indoles: A strategy that utilizes a directing group on the indole nitrogen to achieve regioselective bromination at the C7 position.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is one of the most direct and flexible methods for preparing 7-substituted indoles. The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. For the synthesis of 7-bromoindole, the readily available 1-bromo-2-nitrobenzene (B46134) is used as the starting material.

The reaction is generally performed at low temperatures in an ethereal solvent, such as tetrahydrofuran (B95107) (THF). Typically, three equivalents of the vinyl Grignard reagent are required for the reaction to proceed to completion with nitroarenes. The steric bulk of the ortho-substituent is crucial for the success of the reaction, as it facilitates the key[1][1]-sigmatropic rearrangement step in the mechanism.

Reaction Scheme:

Caption: General scheme for the Bartoli synthesis of 7-bromoindole.

Materials:

-

1-Bromo-2-nitrobenzene

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2-nitrobenzene (1.0 eq.).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Slowly add a solution of vinylmagnesium bromide (3.0 eq.) in THF via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -35 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x ).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-bromoindole.

Table 1: Representative Reaction Conditions and Yields for the Bartoli Synthesis of 7-Haloindoles

| Ortho-Halo Nitroarene | Product | Yield (%) | Reference |

| 1-Bromo-2-nitrobenzene | 7-Bromoindole | ~60-70% | |

| 1-Chloro-2-nitrobenzene | 7-Chloroindole | ~53% | [2] |

| 1-Fluoro-2-nitrobenzene | 7-Fluoroindole | ~45-55% | [3] |

Directed C7-Bromination of N-Protected Indoles

An alternative strategy for the synthesis of 7-bromoindole involves the protection of the indole nitrogen with a suitable directing group, followed by regioselective bromination at the C7 position and subsequent deprotection. The directing group serves to sterically block other positions and/or electronically favor substitution at C7.

Commonly used protecting/directing groups include trialkylsilyl groups, such as triisopropylsilyl (TIPS), and pivaloyl groups. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this purpose.

Workflow for Directed C7-Bromination:

Caption: Workflow for the synthesis of 7-bromoindole via directed C7-bromination.

Step 1: N-Protection of Indole

Materials:

-

Indole

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of indole (1.0 eq.) in anhydrous DMF, add imidazole (1.2 eq.).

-

Slowly add TIPSCl (1.1 eq.) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude N-TIPS-indole is often used in the next step without further purification.

Step 2: C7-Bromination of N-TIPS-Indole

Materials:

-

N-TIPS-indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve N-TIPS-indole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.

-

Add a solution of NBS (1.05 eq.) in THF dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield N-TIPS-7-bromoindole.

Step 3: Deprotection of N-TIPS-7-Bromoindole

Materials:

-

N-TIPS-7-bromoindole

-

Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve N-TIPS-7-bromoindole (1.0 eq.) in THF.

-

Add a solution of TBAF (1.1 eq.) at room temperature.

-

Stir the mixture for 1 hour.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to afford 7-bromoindole.

Table 2: Comparison of Synthetic Strategies for 7-Bromoindole

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Bartoli Synthesis | 1-Bromo-2-nitrobenzene | Vinylmagnesium bromide | Direct, one-pot synthesis of the indole core; good for 7-substitution. | Requires handling of Grignard reagents; substrate scope can be limited. |

| Directed Bromination | Indole | Protecting group (e.g., TIPSCl), NBS, Deprotecting agent (e.g., TBAF) | Starts from readily available indole; can be adapted for other C7-functionalizations. | Multi-step process (protection, bromination, deprotection); requires careful optimization of each step. |

Reaction Mechanisms

Mechanism of the Bartoli Indole Synthesis

The mechanism of the Bartoli indole synthesis is a multi-step process that begins with the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene. This is followed by the elimination of a magnesium species to form a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The key step is a[1][1]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho-substituent. Subsequent cyclization and tautomerization, followed by reaction with a third equivalent of the Grignard reagent and acidic work-up, leads to the final 7-substituted indole product.[4]

Caption: Simplified mechanism of the Bartoli indole synthesis.

Mechanism of Directed C7-Bromination

The mechanism of directed C7-bromination of an N-protected indole is believed to proceed through an electrophilic aromatic substitution pathway. The directing group on the indole nitrogen influences the regioselectivity of the bromination. For silyl (B83357) protecting groups like TIPS, the bulky group may sterically hinder attack at the C2 position. Furthermore, coordination of the brominating agent (or a related electrophilic bromine species) with the directing group may facilitate delivery of the bromine to the proximate C7 position.

Characterization of 7-Bromoindole

The structure of the synthesized 7-bromoindole can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for 7-Bromoindole

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.15 (br s, 1H, NH), 7.61 (d, J = 7.9 Hz, 1H, H4), 7.27 (dd, J = 7.6, 1.0 Hz, 1H, H6), 7.21 (t, J = 1.0 Hz, 1H, H2), 7.02 (t, J = 7.8 Hz, 1H, H5), 6.55 (dd, J = 3.1, 1.9 Hz, 1H, H3) |

| ¹³C NMR (CDCl₃) | δ (ppm): 135.2, 130.4, 128.9, 124.5, 122.3, 121.3, 119.8, 103.1 |

| Mass Spec (EI) | m/z (%): 197 (M⁺, 98), 195 (M⁺, 100), 116 (M⁺-Br, 85) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 41-44 °C |

Conclusion

The synthesis of 7-bromoindole is a key transformation for accessing a wide range of functionalized indole derivatives of interest to the pharmaceutical and agrochemical industries. This guide has detailed two primary and effective strategies: the Bartoli indole synthesis and the directed C7-bromination of N-protected indoles. The Bartoli synthesis offers a direct route from commercially available starting materials, while the directed bromination approach provides an alternative starting from indole itself. The choice of method will depend on the specific requirements of the research, including scale, available starting materials, and the need for further diversification of the indole core. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to synthesize this important building block.

References

Spectroscopic Profile of 7-Bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-bromoindole, a key heterocyclic building block in medicinal chemistry and materials science. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for compound identification, purity assessment, and quality control.

Introduction

7-Bromoindole (C₈H₆BrN, CAS No. 51417-51-7) is a substituted indole (B1671886) derivative. Its synthesis has been reported from 7-bromoindole-2-carboxylic acid. The structural elucidation and confirmation of 7-bromoindole rely heavily on a combination of spectroscopic techniques. This guide summarizes the key spectroscopic signatures of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 7-bromoindole. Where direct experimental data is not publicly available, predicted values based on spectroscopic principles and data from isomeric compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 7-bromoindole is expected to show distinct signals for the six protons on the indole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring currents. Predicted chemical shifts and coupling constants are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Bromoindole

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (N-H) | 8.1 - 8.3 | broad singlet (br s) | - |

| H-2 | 7.2 - 7.3 | triplet (t) | J₂,₃ ≈ 2.5-3.0 |

| H-3 | 6.5 - 6.6 | triplet (t) | J₃,₂ ≈ 2.5-3.0 |

| H-4 | 7.5 - 7.6 | doublet (d) | J₄,₅ ≈ 7.5-8.0 |

| H-5 | 7.0 - 7.1 | triplet (t) | J₅,₄ ≈ 7.5-8.0, J₅,₆ ≈ 7.5-8.0 |

| H-6 | 7.2 - 7.3 | doublet (d) | J₆,₅ ≈ 7.5-8.0 |

Note: Predictions are based on typical chemical shifts for indole and substituted indoles. The solvent is assumed to be CDCl₃.

The ¹³C NMR spectrum of 7-bromoindole will display eight signals corresponding to the carbon atoms of the indole core. The carbon atom attached to the bromine (C-7) is expected to have a lower chemical shift compared to the parent indole due to the heavy atom effect. A published ¹³C NMR spectrum is available on SpectraBase, though specific chemical shift values require a subscription.[1] Predicted chemical shifts are provided in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Bromoindole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 124 - 126 |

| C-3 | 102 - 104 |

| C-3a | 128 - 130 |

| C-4 | 121 - 123 |

| C-5 | 120 - 122 |

| C-6 | 129 - 131 |

| C-7 | 115 - 117 |

| C-7a | 135 - 137 |

Note: Predictions are based on data from related bromoindoles and general substituent effects. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-bromoindole is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and pyrrolic), C=C stretching of the aromatic rings, and the C-Br stretch.

Table 3: Predicted IR Absorption Peaks for 7-Bromoindole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3450 | Strong | N-H stretch |

| 3100 - 3150 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=C aromatic ring stretch |

| 1450 - 1550 | Medium | C=C aromatic ring stretch |

| 700 - 800 | Strong | C-H out-of-plane bending |

| 550 - 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-bromoindole, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 7-Bromoindole

| m/z | Relative Abundance | Assignment |

| 195/197 | High | Molecular ion [M]⁺ |

| 116 | Medium | Loss of Br radical |

| 89 | Medium | Loss of HCN from the [M-Br]⁺ fragment |

Experimental Protocols

Standard protocols for acquiring spectroscopic data for solid organic compounds are applicable to 7-bromoindole.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 7-bromoindole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing : Apply appropriate Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR Method)

-

Sample Preparation : Place a small amount of solid 7-bromoindole directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition :

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing : A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation : A mass spectrometer with an EI source.

-

Acquisition :

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 7-bromoindole is outlined in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 7-Bromoindole.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for 7-bromoindole, providing a valuable resource for its identification and characterization. The presented NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the fields of organic synthesis, drug discovery, and materials science in their work with this important indole derivative.

References

The Biological Activity of 7-Bromoindole Derivatives: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the multifaceted biological activities of 7-bromoindole derivatives, detailing their therapeutic potential, mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction

The indole (B1671886) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 7-position of the indole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the biological activities of 7-bromoindole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 7-bromoindole derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the disruption of cellular division and the induction of programmed cell death.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Certain 7-bromoindole derivatives, particularly 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, have been identified as potent inhibitors of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the mitotic spindle, which is essential for chromosome segregation during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis.

The apoptotic cascade is often initiated through a caspase-dependent pathway. Studies have shown that active 7-bromoindole derivatives can lead to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7), ultimately resulting in the cleavage of cellular substrates and the orchestrated dismantling of the cell.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of 7-bromoindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles.

| Compound | 2-Aryl Substituent | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |

| 5e | Phenyl | 9.94 | 12.89 | [2] |

| 5f | 4-Fluorophenyl | 5.03 | 7.95 | [2] |

| 5g | 3-Chlorophenyl | 2.72 | 8.74 | [2] |

| 5h | 4-Methoxyphenyl | 3.26 | 10.72 | [2] |

| Melphalan | (Positive Control) | >25 | >25 | [2] |

Note: The original study also evaluated 7-acetyl and 3-unsubstituted intermediates, which generally showed lower cytotoxicity.[1][2]

Antimicrobial Activity

Halogenated indoles, including bromoindoles, have shown promise as antimicrobial agents. Their activity can be attributed to their ability to disrupt microbial processes such as biofilm formation and virulence factor production.

Mechanism of Action: Biofilm Inhibition and Virulence Attenuation

While specific mechanisms for 7-bromoindole are still under investigation, related halogenated indoles have been shown to inhibit biofilm formation in pathogenic bacteria like Escherichia coli and Staphylococcus aureus.[3][4][5] This is a significant therapeutic strategy as biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some indole derivatives have also been reported to reduce the production of virulence factors, effectively disarming the pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Bromoindole (B15604) | Escherichia coli O157:H7 | 100 | [3][5] |

| 5-Bromoindole (B119039) | Escherichia coli O157:H7 | 200 | [3][5] |

| 7-Chloroindole | Vibrio parahaemolyticus | 200 | [3] |

Note: A quantitative structure-activity relationship (QSAR) analysis has suggested that halogenation at positions C-4 or C-5 of the indole ring is beneficial for antimicrobial activity, while substitution at C-7 may be detrimental in some cases.[3][5]

Anti-inflammatory Activity

Certain bromoindoles have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

Antiviral and Neuroprotective Activities

The antiviral and neuroprotective activities of 7-bromoindole derivatives are less extensively studied compared to their anticancer and antimicrobial properties. However, the broader class of indole derivatives has shown significant potential in these areas.

Antiviral Potential

Indole-containing compounds have been investigated as antiviral agents against a range of viruses, including HIV, HCV, and influenza virus.[6][7][8][9] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or the function of key viral enzymes.[7] For instance, some indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[6] While specific data for 7-bromoindole derivatives is limited, the indole scaffold represents a promising starting point for the development of novel antiviral drugs.

Neuroprotective Potential

Indole derivatives have been explored for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11][12][13] Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[11][12][13] For example, some indole compounds have been shown to protect neuronal cells from oxidative stress-induced damage.[12][13] The Nrf2/HO-1 and CREB-BDNF signaling pathways are among the key pathways implicated in the neuroprotective effects of phytochemicals, including some indole derivatives.[[“]]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-bromoindole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 7-bromoindole derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37 °C with shaking. Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure) to a concentration of 3 mg/mL in a suitable buffer (e.g., G-PEM buffer).

-

Reaction Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.

-

Compound Addition: Add the 7-bromoindole derivatives at various concentrations (e.g., 0.1 µM–10 µM). Include a vehicle control and positive controls (e.g., colchicine (B1669291) as an inhibitor, paclitaxel (B517696) as a stabilizer).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37 °C. Record the absorbance at 340 nm every 60 seconds for one hour.

-

Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Caspase-3/7 Activity Assay

This assay measures the activation of the executioner caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

-

Cell Treatment: Treat cells with the 7-bromoindole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours). Include untreated cells as a negative control and a known apoptosis inducer as a positive control.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the cell culture plate.

-

Incubation: Mix the contents of the wells and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: Express the results as a fold-change in caspase activity relative to the untreated control.

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to approximately 10⁷ CFU/mL in a suitable broth, such as Luria-Bertani (LB) broth).

-

Compound Dilution: Prepare serial dilutions of the 7-bromoindole derivatives in a 96-well microplate to achieve a range of final concentrations (e.g., from 5 to 1000 µg/mL).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plate at 37 °C for 24 hours under appropriate conditions (e.g., without shaking).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of 7-Bromoindole Derivatives

The synthesis of 7-bromoindole derivatives can be achieved through various synthetic routes. One common approach is the Fischer indole synthesis. The following is a general protocol for the synthesis of 7-substituted indoles that can be adapted for 7-bromoindole derivatives.

General Protocol for Fischer Indole Synthesis:

-

Hydrazone Formation: React a suitable ortho-functionalized aniline (B41778) (e.g., 2-bromoaniline) with a ketone or aldehyde (e.g., ethyl pyruvate) to form the corresponding hydrazone. This reaction is typically carried out under acidic conditions.

-

Cyclization: The formed hydrazone is then cyclized to the indole ring. This step is often catalyzed by a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride) and may require heating.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.

For a more detailed and specific protocol for the synthesis of 5,7-dibromoindoles via a double arylation, which can be adapted, please refer to the literature on Suzuki-Miyaura coupling reactions of haloindoles.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the biological activity of 7-bromoindole derivatives. The following diagrams were generated using the DOT language.

Signaling Pathways

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Workflows

Caption: Workflow for Anticancer Drug Screening.

Caption: Workflow for Antimicrobial Drug Discovery.

Conclusion

7-Bromoindole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the potential for anti-inflammatory, antiviral, and neuroprotective applications, underscores their significance in drug discovery and development. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of molecules. Future work should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action across different therapeutic areas, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards clinical development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole signaling in Escherichia coli: a target for antivirulence therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bbe.or.kr [bbe.or.kr]

- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. benchchem.com [benchchem.com]

7-Bromoindole as a building block in organic synthesis

An In-depth Technical Guide to 7-Bromoindole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic functionalization of the indole ring is a cornerstone of modern medicinal chemistry and materials science. 7-Bromoindole has emerged as a highly versatile and valuable building block in organic synthesis.[2] Its bromine atom at the C7 position provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This allows for the construction of complex molecular architectures and the introduction of diverse functionalities, making it an indispensable tool for drug discovery and the development of novel organic materials.[3]

This technical guide provides a comprehensive overview of 7-bromoindole's utility as a synthetic intermediate. It covers its reactivity in key cross-coupling reactions, provides detailed experimental protocols, and summarizes quantitative data to aid in reaction optimization. Furthermore, it explores the biological significance of 7-bromoindole derivatives, illustrating their interaction with key signaling pathways.

The Role of N-Protection in the Reactivity of 7-Bromoindole

The nitrogen atom of the indole ring can influence its reactivity. N-protection is often a crucial step to enhance stability, improve solubility, and prevent undesired side reactions during synthetic transformations.[3][4] The choice of the protecting group is critical as it can significantly impact the outcome of a reaction.[4] Some commonly used N-protecting groups for 7-bromoindole include tert-butoxycarbonyl (Boc), tosyl (Ts), and (2-(trimethylsilyl)ethoxy)methyl (SEM).

-

tert-Butoxycarbonyl (Boc): The Boc group is widely favored due to its stability under basic conditions and its facile removal under acidic conditions.[4] N-Boc-7-bromoindole often provides good to excellent yields in various cross-coupling reactions.[4]

-

Tosyl (Ts): N-Tosyl protection offers high stability and can activate the indole ring. However, its removal requires harsh reductive or strongly basic conditions, which may not be compatible with sensitive functional groups.[4]

-

(2-(trimethylsilyl)ethoxy)methyl (SEM): The SEM group provides robust protection under a wide range of conditions and can be removed under specific fluoride-mediated or acidic conditions, offering an orthogonal deprotection strategy.[4]

The following diagram illustrates the decision-making process for selecting an appropriate N-protecting group.

Palladium-Catalyzed Cross-Coupling Reactions

7-Bromoindole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions are fundamental in modern organic synthesis for building complex molecules from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2][5] It is widely used for the synthesis of biaryls and substituted aromatic compounds.

General Reaction Scheme:

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction with 7-bromoindole.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromoindoles

| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 |

| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77 |

| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |

| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |

Data compiled from various sources on structurally related bromoindoles.[1]

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

General Reaction Scheme:

Table 2: Heck Coupling of Bromoindoles - Reaction Conditions

| Bromoindole Substrate | Olefin | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Boc-7-bromoindole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |

| N-Ts-7-bromoindole | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 24 | 78 |

| 7-Bromoindole | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 92 |

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2][6]

General Reaction Scheme:

Table 3: Sonogashira Coupling of Bromoindoles - Reaction Conditions

| Bromoindole Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Boc-7-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 91 |

| N-SEM-7-bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene (B28343) | 80 | 12 | 88 |

| 7-Bromoindole | 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | K₂CO₃ | DMF | 100 | 6 | 82 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[7]

General Reaction Scheme:

Table 4: Buchwald-Hartwig Amination of Bromo-Heterocycles - Reaction Conditions

| Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Bn-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 3 | 88 |

| N-Bn-4-bromo-7-azaindole | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 94 |

| 7-Bromo-1-tetralone | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 89 |

Data for closely related substrates are presented to illustrate typical reaction conditions.[7][8]

Experimental Protocols

Synthesis of N-Boc-7-bromoindole

-

To a solution of 7-bromoindole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-7-bromoindole.

General Protocol for Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk tube, combine N-protected 7-bromoindole (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[5]

-

Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).

-

Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5]

-

Heat the reaction mixture to 80-100 °C and stir for the specified time (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

-

To a solution of N-protected 7-bromoindole (1.0 eq) in an anhydrous solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 4-10 mol%), and a base (e.g., Et₃N or DIPA).[6]

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitor by TLC).

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add N-protected 7-bromoindole (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).[7]

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.2 eq).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography.

7-Bromoindole in the Synthesis of Biologically Active Molecules

7-Bromoindole is a key starting material for the synthesis of various biologically active compounds, including marine alkaloids and kinase inhibitors.

Meridianins: Marine Alkaloids with Kinase Inhibitory Activity

Meridianins are a class of marine-derived indole alkaloids that exhibit potent inhibitory activity against various protein kinases, such as cyclin-dependent kinases (CDKs), DYRK1A, and CLK1.[9] These kinases are important targets in cancer therapy. The synthesis of meridianin derivatives often starts from bromoindoles, including 7-bromoindole. The bromine atom's position on the indole ring significantly influences the biological potency of the final compound.[9] For instance, 7-bromo analogues have shown particularly high activity against DYRK1A and CLK1.[9]

The synthesis of meridianin derivatives from 7-bromoindole typically involves:

-

Acetylation at the C3 position.

-

N-protection of the indole ring.

-

Reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

-

Condensation with guanidine (B92328) to form the 2-aminopyrimidine (B69317) ring.[9]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, and its overactivation is a hallmark of many cancers.[10][11] Derivatives of bromoindoles have been developed as potent inhibitors of EGFR tyrosine kinase.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by 7-bromoindole derivatives.

Conclusion

7-Bromoindole is a fundamentally important building block in modern organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, provides chemists with a powerful tool for the construction of complex molecular frameworks. The strategic selection of N-protecting groups further enhances its synthetic utility. The application of 7-bromoindole in the synthesis of biologically active molecules, such as meridianin-based kinase inhibitors and EGFR signaling pathway modulators, highlights its significance in drug discovery and medicinal chemistry. The data and protocols presented in this guide offer a practical resource for researchers aiming to leverage the synthetic potential of 7-bromoindole in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

The Discovery and Isolation of Novel Bromoindoles: A Technical Guide for Drug Development

Brominated indoles, a prominent class of heterocyclic compounds, have emerged as a significant area of interest for researchers, scientists, and drug development professionals. Primarily sourced from marine organisms, these natural products and their synthetic analogs exhibit a wide spectrum of potent biological activities, marking them as promising candidates for novel therapeutics.[1] The presence of one or more bromine atoms on the indole (B1671886) nucleus enhances their lipophilicity and modifies their electronic properties, often leading to increased potency and target selectivity compared to their non-halogenated counterparts.[1] This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of novel bromoindoles, complete with detailed experimental protocols and data presented for comparative analysis.

Discovery of Novel Bromoindoles: Marine and Synthetic Frontiers

The marine environment, particularly sponges, tunicates, and molluscs, is a rich reservoir of structurally diverse and biologically active bromoindoles.[2][3] These organisms utilize these compounds as a chemical defense mechanism against predators.[2] Recent explorations have led to the identification of several novel bromoindoles.

For instance, a study on the Icelandic marine sponge Geodia barretti led to the targeted isolation of seven bromoindole alkaloids, including three new metabolites: geobarrettin A–C.[4][5] Another investigation of the colonial tunicate Didemnum sp. from Korea resulted in the discovery of a new bromoindole alkaloid, 16-epi-18-acetyl herdmanine D, along with two known bromoindole-containing compounds.[6] Similarly, two novel dibrominated indole enamides, Tanjungides A and B, were isolated from the tunicate Diazona cf formosa.[7] Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita also identified several brominated indoles with significant anti-inflammatory activity.[8]

Beyond natural sources, synthetic chemistry provides a powerful avenue for the creation of novel bromoindole derivatives with tailored properties.[9] Researchers have developed various synthetic routes, such as the radical cyclization of 2-bromoindoles to produce complex structures like hexahydropyrrolo[3,4-b]indoles.[10][11] The synthesis of novel 5-bromoindole-2-carboxylic acid derivatives has also been a focus, leading to compounds with potent anticancer activities.[12]

Table 1: Recently Discovered Novel Bromoindoles from Natural Sources

| Compound Name | Source Organism | Reported Biological Activity | Reference(s) |

| Geobarrettin A-C | Geodia barretti (Marine Sponge) | Anti-inflammatory | [4][5] |

| 16-epi-18-acetyl herdmanine D | Didemnum sp. (Colonial Tunicate) | Potential anti-inflammatory | [6] |

| Tanjungides A & B | Diazona cf formosa (Tunicate) | Antitumoral | [7] |

| Tulongicin A | Topsentia sp. (Marine Sponge) | Antimicrobial (against Staphylococcus aureus) | [2] |

| 5,6-dibromo-L-hypaphorine | Hyrtios sp. (Marine Sponge) | Weak PLA2 inhibition, significant antioxidant activity | [2] |

Isolation and Structure Elucidation: From Crude Extract to Pure Compound

The journey from a biological source to a pure, characterized bromoindole involves a systematic workflow of extraction, purification, and spectroscopic analysis.

Experimental Protocol 1: General Isolation and Purification of Bromoindoles from Marine Sponges

-

Sample Preparation: Freeze-dry the collected marine sponge material to remove water and then grind it into a fine powder to maximize the surface area for extraction.[6]

-

Extraction: Perform exhaustive extraction of the powdered sponge material using a mixture of organic solvents, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) at a 1:1 ratio.[6] The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in a MeOH/water mixture and partition it sequentially against solvents of increasing polarity, such as hexanes and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[6]

-

Preliminary Fractionation: Subject the bioactive fraction (e.g., the EtOAc-soluble portion) to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel or C18-reversed phase column. Elute with a gradient solvent system (e.g., from hexane (B92381) to EtOAc to MeOH) to yield several sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): Purify the sub-fractions containing the target compounds using preparative or semi-preparative HPLC. This step is crucial for separating closely related compounds and obtaining pure isolates. A C18 column with a gradient of acetonitrile/water or MeOH/water is commonly used.

-

Purity Assessment: Analyze the final isolated compounds by analytical HPLC with a photodiode array (PDA) detector to confirm their purity.

Caption: A typical workflow for the isolation and purification of bromoindoles.

Experimental Protocol 2: Spectroscopic Analysis for Structure Elucidation

The definitive structure of a novel bromoindole is determined using a combination of spectroscopic techniques.[13][14]

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the pure compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a High-Resolution Electrospray Ionization Mass Spectrometer (HRESIMS) to obtain an accurate mass measurement.

-

Data Analysis: Determine the molecular formula from the exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br isotopes result in two peaks of nearly equal intensity separated by two mass units).[15][16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 1-5 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[17]

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[17]

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra:

-

¹H NMR: To identify proton environments and their couplings.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Data Processing: Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like TMS.[17]

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

IR Spectroscopy: Prepare the sample as a KBr pellet or a thin film. The resulting spectrum helps identify key functional groups, such as N-H and C=O stretches.[13]

-

UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or methanol) and record the absorption spectrum. This provides information about the electronic conjugation within the indole chromophore.[13]

-

Caption: Workflow for the spectroscopic analysis and structure elucidation.

Table 2: Representative Spectroscopic Data for 5-Bromoindole

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~8.10 (br s, N-H), ~7.76 (d, H-4), ~7.27 (d, H-7), ~7.21 (dd, H-6), ~7.19 (t, H-2), ~6.47 (t, H-3) | [15] |

| ¹³C NMR (CDCl₃) | δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3) | [15] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 195/197 (characteristic Br isotopic pattern) | [15] |

| IR (KBr) | ~3400 cm⁻¹ (N-H stretch) | [15] |

Biological Activities and Underlying Mechanisms

Bromoindoles have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][18]

Anti-inflammatory Activity

Several bromoindoles isolated from the marine mollusc Dicathais orbita, such as 6-bromoindole (B116670) and 6-bromoisatin, have demonstrated potent anti-inflammatory properties.[8] They significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2).[8] A key mechanism of action is the inhibition of the translocation of the nuclear factor kappa B (NF-κB) to the nucleus, which in turn downregulates the expression of pro-inflammatory genes.[1][8]

Caption: Bromoindoles inhibit the NF-κB signaling pathway.

Anticancer Activity

5-Bromoindole derivatives have shown particular promise as anticancer agents.[12][18] Their mechanisms often involve targeting key oncogenic pathways. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12] Inhibition of this receptor leads to cell cycle arrest and the induction of apoptosis in cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[12][18] Other indole derivatives act as anticancer agents by disrupting the mitotic spindle, which is essential for cell division, thereby preventing cancer cell proliferation.[12][18]

Antimicrobial and Antiviral Activities

Bromoindoles have also been reported to possess significant antimicrobial activity. Tulongicin A, isolated from a Topsentia sp. sponge, showed strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.2 µg/mL.[2] Furthermore, the indole scaffold is a known pharmacophore in antiviral drug development, with derivatives showing activity against viruses like HIV by inhibiting viral fusion with host cells.[18][19][20]

Table 3: Quantitative Bioactivity Data for Selected Bromoindoles

| Compound | Biological Activity | Assay | IC₅₀ / MIC | Reference(s) |

| 5-Bromoisatin | Anti-inflammatory | NO inhibition in RAW264.7 cells | 34.3 µg/mL (151.6 µM) | [8] |

| 6-Bromoindole | Anti-inflammatory | NO inhibition in RAW264.7 cells | Similar to 5-Bromoisatin | [8] |

| Barettin | Anti-inflammatory | IL-10 secretion in human DCs | 11.8 µM | [4][5] |

| Barettin | Anti-inflammatory | IL-12p40 secretion in human DCs | 21.0 µM | [4][5] |

| Tulongicin A | Antibacterial | Staphylococcus aureus | MIC = 1.2 µg/mL | [2] |

| Compound 6j (Synthetic) | Antiviral (HIV-1) | Cell-cell fusion inhibition | EC₅₀ = 0.2 µM | [19][20] |

| 5,6-dibromo-L-hypaphorine | Enzyme Inhibition | Bee venom PLA₂ | IC₅₀ = 0.2 mM | [2] |

Conclusion

Brominated indoles, sourced from both the vast chemical diversity of the marine environment and the ingenuity of synthetic chemistry, represent a highly valuable class of molecules for drug discovery. Their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscore their therapeutic potential.[1] The systematic application of modern isolation techniques and powerful spectroscopic methods is essential for the continued discovery and characterization of novel bromoindoles. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers dedicated to exploring and harnessing the promise of these remarkable compounds for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine-derived antimicrobial molecules from the sponges and their associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity [mdpi.com]

- 5. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. isolation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of 7-Bromoindole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of key molecular scaffolds is paramount for designing efficient synthetic routes and novel molecular entities. This in-depth technical guide delves into the theoretical underpinnings of 7-bromoindole's reactivity, providing a framework for predicting its behavior in various chemical transformations.

7-Bromoindole is a versatile building block in organic synthesis, particularly valued for its utility in metal-catalyzed cross-coupling reactions. The bromine atom at the 7-position serves as a convenient handle for introducing molecular complexity, making it a crucial intermediate in the synthesis of pharmaceuticals and functional materials. This guide summarizes key theoretical concepts that govern its reactivity, supported by available quantitative data and detailed experimental protocols for its principal reactions.

Core Theoretical Concepts of 7-Bromoindole Reactivity

The reactivity of 7-bromoindole is dictated by the electron distribution within its bicyclic aromatic system. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into its electronic structure and, consequently, its susceptibility to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 7-bromoindole, the MEP would be expected to show a region of negative potential (red/yellow) associated with the pyrrole (B145914) nitrogen and the π-system of the indole (B1671886) ring, indicating these as likely sites for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the N-H proton and in the vicinity of the bromine atom, particularly along the C-Br bond axis, suggesting these as potential sites for interaction with nucleophiles or bases.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. NBO analysis can quantify the partial charges on each atom, offering a more nuanced view of the electrophilic and nucleophilic centers than a simple consideration of electronegativity. For 7-bromoindole, NBO analysis would provide specific values for the partial positive charge on the carbon atom attached to the bromine (C7) and the partial negative charges on the nitrogen and other carbon atoms of the indole ring. This information is crucial for understanding the regioselectivity of reactions.

Fukui Functions

Fukui functions are reactivity indices derived from DFT that can predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. The Fukui function, ƒ+(r), indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates its propensity to donate an electron (electrophilic attack). For 7-bromoindole, calculation of the condensed Fukui functions for each atom would provide a quantitative ranking of the reactivity of different positions on the indole ring towards various reagents.

Key Reactions of 7-Bromoindole: Mechanisms and Protocols

The bromine atom at the 7-position makes 7-bromoindole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 7-Bromoindole [1]

-

Materials: 7-bromoindole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Na₂CO₃ (2.0 mmol), and a solvent mixture of toluene (B28343) (4 mL), ethanol (B145695) (1 mL), and water (1 mL).

-

Setup: To a round-bottom flask, add 7-bromoindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Reaction: Add the degassed solvent mixture via syringe. Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-